molecular formula C4H6BrN3 B1269107 5-Bromo-1-ethyl-1H-1,2,4-triazole CAS No. 64907-55-7

5-Bromo-1-ethyl-1H-1,2,4-triazole

Cat. No. B1269107
CAS RN: 64907-55-7
M. Wt: 176.01 g/mol
InChI Key: JHTVMKGZVICRCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives, including those similar to 5-Bromo-1-ethyl-1H-1,2,4-triazole, involves regiospecific 1,3-dipolar cycloaddition reactions. A study by Peng and Zhu (2003) described the efficient synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles through a regiospecific 1,3-dipolar cycloaddition reaction, showcasing the versatility of triazole synthesis methods (Peng & Zhu, 2003).

Molecular Structure Analysis

The molecular structure of related triazole compounds has been extensively studied. For example, Dong and Quan (2000) investigated the structural and spectral characterization of a similar triazole derivative, highlighting the importance of N-H⋯O hydrogen bonding in stabilizing the structure (Dong & Quan, 2000).

Chemical Reactions and Properties

Triazoles, including 5-Bromo-1-ethyl-1H-1,2,4-triazole, can undergo various chemical reactions. Iddon and Nicholas (1996) explored the bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles, demonstrating the reactivity and potential for functionalization of triazole rings (Iddon & Nicholas, 1996).

Scientific Research Applications

Kinetics and Reactivity Studies

  • The reactivity of various bromo-1,2,4-triazole derivatives, including 5-bromo-1-methyl-1,2,4-triazole, has been examined in ethanol, revealing significant insights into the electron-releasing and electron-attracting powers of nitrogen atoms in five-membered rings (Barlin, 1967).

Synthesis of Aryloxy and Benzenesulfonyl Derivatives

  • Novel synthetic pathways have been developed for 5-aryloxy- and 5-benzenesulfonyl-3-bromo-1H-1,2,4-triazoles, starting from 3,5-dibromo-1,2,4-triazole. This involves alkylation, nucleophilic substitution, oxidation, and removal of thietanyl protecting groups (Khaliullin, Klen, & Makarova, 2018).

Antimicrobial Activities

  • Research on 1,2,4-triazole derivatives has highlighted their antimicrobial properties. Specific studies have explored the synthesis and antimicrobial activities of 1-(5-phenylamino-[1,3,4]thiadiazol-2-yl)methyl-5-oxo-[1,2,4]triazole and related compounds (Demirbas, Karaoglu, Demirbaş, & Sancak, 2004).

Anticancer Evaluation

  • The synthesis and evaluation of new 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives have been conducted, with a focus on their anticancer activities against various cancer cell lines (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Acute Toxicity Studies

  • Investigations into the acute toxicity of 5-thio-substituted 3-(5-bromofuran-2-yl)-4-ethyl-(4H)-1,2,4-triazole derivatives have been carried out, highlighting their low toxicity and safety profile for further pharmacological research (Pruglo, Panasenko, & Knysh, 2015).

Bioactivity Prediction and Chemical Modeling

  • The relationship between the chemical structure of S-derivatives of 5-(5-bromofuran-2-yl)-4R-1,2,4-triazole-3-thiols and their predicted biological activity, including antimicrobial, antitumor, and antioxidant activities, has been analyzed (Bigdan, 2021).

Safety And Hazards

The safety information available indicates that 5-Bromo-1-ethyl-1H-1,2,4-triazole is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification . The signal word for this substance is “Warning” and it has the hazard statement H302 .

Future Directions

While specific future directions for 5-Bromo-1-ethyl-1H-1,2,4-triazole are not mentioned in the available resources, 1,2,4-triazoles are a focus of ongoing research due to their presence in many biologically active compounds . They are being studied for potential applications in various fields, including medicine and agriculture .

properties

IUPAC Name

5-bromo-1-ethyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3/c1-2-8-4(5)6-3-7-8/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTVMKGZVICRCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343524
Record name 5-Bromo-1-ethyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-ethyl-1H-1,2,4-triazole

CAS RN

64907-55-7
Record name 5-Bromo-1-ethyl-1H-1,2,4-triazole
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Record name 5-Bromo-1-ethyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1-Ethyl-1H-1,2,4-Triazole
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